8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purines. This compound is characterized by the presence of a benzodioxole group attached to a purine scaffold, which is further substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety is synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment to the Purine Scaffold: The benzodioxole intermediate is then reacted with 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the purine scaffold.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzodioxole and purine moieties.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted groups at specific positions on the benzodioxole or purine rings.
Scientific Research Applications
8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to effects such as cell cycle arrest, apoptosis, or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
8-benzodioxol-5-ylmethyl-9-butyl-2-fluoro-9H-purin-6-ylamine: Shares a similar purine scaffold with a benzodioxole group.
8-benzodioxol-5-ylmethyl-9-butyl-9H-purin-6-ylamine: Another compound with a similar structure but different substituents.
Uniqueness
8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N5O4 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c1-19-12-11(13(21)20(2)15(19)22)17-14(18-12)16-6-8-3-4-9-10(5-8)24-7-23-9/h3-5H,6-7H2,1-2H3,(H2,16,17,18) |
InChI Key |
ZXRHOCUIECSLOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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